9-(Iodomethyl)anthracene

Vue d'ensemble

Description

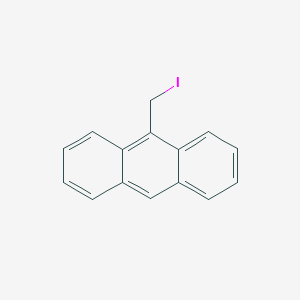

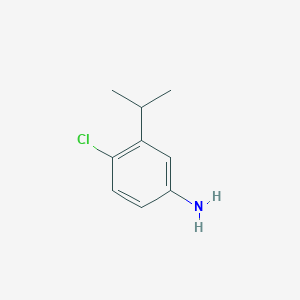

9-(Iodomethyl)anthracene is a derivative of anthracene . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecular formula of 9-(Iodomethyl)anthracene is C15H11I .

Synthesis Analysis

The synthesis of anthracene derivatives like 9-(Iodomethyl)anthracene remains challenging. Some important preparative methods have been reported, especially in the last decade . The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and, more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis

The 9-(Iodomethyl)anthracene molecule contains a total of 29 bond(s). There are 18 non-H bond(s), 16 multiple bond(s), 16 aromatic bond(s), 3 six-membered ring(s), and 2 ten-membered ring(s) .Chemical Reactions Analysis

Anthracene derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .Physical And Chemical Properties Analysis

The molecular weight of 9-(Iodomethyl)anthracene is 318.152 Da . More detailed physical and chemical properties such as density, melting point, boiling point, etc., can be found in the MSDS provided by the manufacturer .Applications De Recherche Scientifique

Synthesis of Lepidopterene

9-(Iodomethyl)anthracene is used in the efficient synthesis of lepidopterene, an important chemical compound, utilizing a free radical mechanism. This is highlighted in the study conducted by Fernández, Gude, and Lorente (2001), where they achieved novel synthesis methods from 9-(chloromethyl)anthracene, demonstrating the radical nature of this process through the obtention of various 9-anthracenemethyl derivatives from 9-(iodomethyl)anthracene (Fernández, Gude, & Lorente, 2001).

Cycloaddition Reactions

Another application of substituted anthracenes, which may include 9-(iodomethyl)anthracene, is in cycloaddition reactions, a significant area in organic chemistry. Sarotti et al. (2006) investigated the cycloaddition reactions of 9-substituted anthracenes under microwave irradiation and conventional heating, demonstrating the effectiveness of microwave technology for this chemical transformation (Sarotti, Joullié, Spanevello, & Suarez, 2006).

Unique Hydrogen Bonds with Anions

9-substituted anthracenes, including 9-(iodomethyl)anthracene, have been studied for their ability to form unique hydrogen bonds with anions, as explored by Kwon et al. (2004). They observed these bonds in hosts with fluoride and pyrophosphate ions, also acting as colorimetric and fluorescent sensors for fluoride ion recognition (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).

Photocatalytic Oxygenation

9-substituted anthracenes, such as 9-(iodomethyl)anthracene, are also involved in photocatalytic oxygenation of compounds like anthracenes and olefins. Kotani, Ohkubo, and Fukuzumi (2004) demonstrated this in a study using 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst, leading to the formation of oxygenation products (Kotani, Ohkubo, & Fukuzumi, 2004).

Photophysical Characterization

The study of photophysical properties of substituted anthracenes, potentially including 9-(iodomethyl)anthracene, is vital for applications in OLEDs and triplet-triplet annihilation upconversion. Gray et al. (2015) explored this by studying 9,10-substituted anthracenes, highlighting the influence of substitutions on UV/Vis absorption and fluorescence properties, relevant for designing blue-emitting materials (Gray, Dzebo, Lundin, Alborzpour, Abrahamsson, Albinsson, & Moth‐Poulsen, 2015).

Fluorescent Derivatising Agent

Anthracene derivatives, such as 9-(iodomethyl)anthracene, can be used as derivatising agents for detecting hydroxy compounds in chromatographic analysis. Bayliss, Homer, and Shepherd (1988) detailed the synthesis of anthracene-9-carbonyl chloride for this purpose, demonstrating its practical applications in chromatography (Bayliss, Homer, & Shepherd, 1988).

Mécanisme D'action

Safety and Hazards

When handling 9-(Iodomethyl)anthracene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place. Protect from direct sunlight .

Propriétés

IUPAC Name |

9-(iodomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEUXEXJKVLQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573898 | |

| Record name | 9-(Iodomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Iodomethyl)anthracene | |

CAS RN |

260365-89-7 | |

| Record name | 9-(Iodomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B1626998.png)